molecular formula C26H24F2N4O3 B11451745 9-[4-(difluoromethoxy)phenyl]-6,6-dimethyl-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

9-[4-(difluoromethoxy)phenyl]-6,6-dimethyl-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11451745
M. Wt: 478.5 g/mol
InChI Key: HEYJMGSGTJOZQF-UHFFFAOYSA-N
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Description

9-[4-(Difluoromethoxy)phenyl]-6,6-dimethyl-8-oxo-N-phenyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide is a complex organic compound with a molecular formula of C26H24F2N4O3 . This compound is notable for its unique structure, which includes a pyrazoloquinazoline core, a difluoromethoxyphenyl group, and a carboxamide functional group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 9-[4-(Difluoromethoxy)phenyl]-6,6-dimethyl-8-oxo-N-phenyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazoloquinazoline core.

    Introduction of the Difluoromethoxyphenyl Group: This step involves the substitution reaction where the difluoromethoxyphenyl group is introduced to the core structure.

    Formation of the Carboxamide Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

9-[4-(Difluoromethoxy)phenyl]-6,6-dimethyl-8-oxo-N-phenyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-[4-(Difluoromethoxy)phenyl]-6,6-dimethyl-8-oxo-N-phenyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[4-(Difluoromethoxy)phenyl]-6,6-dimethyl-8-oxo-N-phenyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 9-[4-(Difluoromethoxy)phenyl]-6,6-dimethyl-8-oxo-N-phenyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide include:

The uniqueness of 9-[4-(Difluoromethoxy)phenyl]-6,6-dimethyl-8-oxo-N-phenyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H24F2N4O3

Molecular Weight

478.5 g/mol

IUPAC Name

9-[4-(difluoromethoxy)phenyl]-6,6-dimethyl-8-oxo-N-phenyl-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C26H24F2N4O3/c1-26(2)12-19-21(20(33)13-26)22(15-8-10-17(11-9-15)35-25(27)28)32-23(31-19)18(14-29-32)24(34)30-16-6-4-3-5-7-16/h3-11,14,22,25,31H,12-13H2,1-2H3,(H,30,34)

InChI Key

HEYJMGSGTJOZQF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=CC=C4)N2)C5=CC=C(C=C5)OC(F)F)C(=O)C1)C

Origin of Product

United States

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